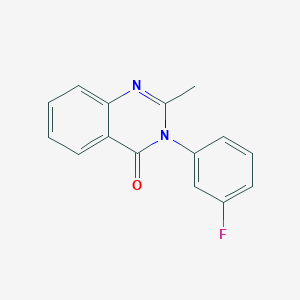
4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinazolinone family, which has been extensively studied for its various pharmacological properties.
Mechanism of Action
The exact mechanism of action of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- is not fully understood. However, studies have suggested that this compound exerts its anti-tumor and anti-inflammatory effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Studies have shown that 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- exhibits potent cytotoxic effects against cancer cells, reduces the severity of inflammation, and inhibits the replication of the influenza virus. Additionally, this compound has been reported to exhibit low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- is its potent cytotoxic effects against cancer cells, making it a useful tool for studying cancer biology and developing new anti-cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl-. One direction is to further investigate the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents. Another direction is to explore the potential use of this compound in combination with other anti-cancer drugs to improve treatment outcomes. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of this compound in humans, which could pave the way for its clinical development as a therapeutic agent.
Synthesis Methods
The synthesis of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- can be achieved through various methods, including the reaction of 3-aminobenzoic acid with 3-fluoroacetophenone in the presence of a suitable catalyst. Another method involves the reaction of 3-fluoroaniline with 2-methylanthranilic acid in the presence of a dehydrating agent. Both methods have been reported to yield high purity and good yields of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl-.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- has been extensively studied for its potential therapeutic applications, including its anti-tumor, anti-inflammatory, and anti-viral activities. Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the severity of inflammation in animal models of arthritis. Furthermore, 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- has been reported to exhibit anti-viral activity against the influenza virus, making it a potential candidate for the development of new anti-viral drugs.
properties
CAS RN |
1789-04-4 |
|---|---|
Product Name |
4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- |
Molecular Formula |
C15H11FN2O |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H11FN2O/c1-10-17-14-8-3-2-7-13(14)15(19)18(10)12-6-4-5-11(16)9-12/h2-9H,1H3 |
InChI Key |
KVLRRULUXONAGA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)F |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)F |
Other CAS RN |
1789-04-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)

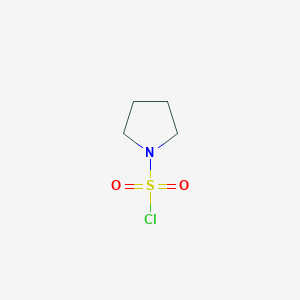
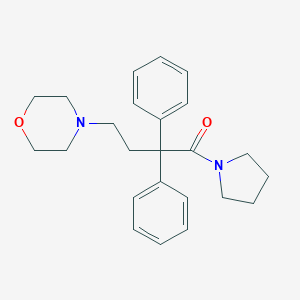



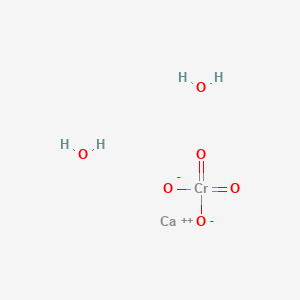

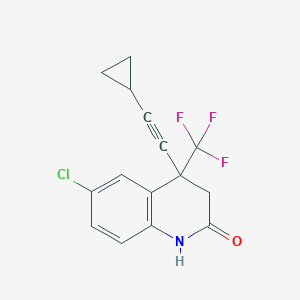
![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)
